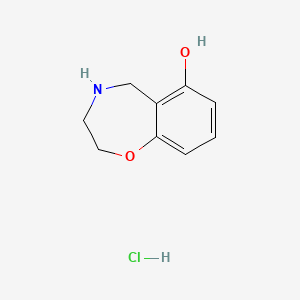

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride

Description

Properties

IUPAC Name |

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c11-8-2-1-3-9-7(8)6-10-4-5-12-9;/h1-3,10-11H,4-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKRVDSLUAAKEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2CN1)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone, followed by cyclization to form the benzoxazepine ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production .

Chemical Reactions Analysis

Cyclization via Coupling and Transhalogenation

Benzoxazepine derivatives are often synthesized through coupling reactions followed by cyclization. For example, anthranilic acids react with α-haloacids (e.g., α-chloro- or α-bromoacids) to form intermediates that undergo base-catalyzed cyclization.

-

Example : The reaction of 5-chloro-3-methylanthranilic acid (1e ) with (S)-2-bromopropanoic acid (3c ) in the presence of SOCl₂ and DMF yields Cl-substituted N-acylanthranilic acid (6a ), which cyclizes to form 4,1-benzoxazepine-2,5-dione (4d ) under basic conditions .

-

Mechanism : Transhalogenation occurs during acid chloride formation, where Br is replaced by Cl. Subsequent cyclization forms the seven-membered benzoxazepine ring .

| Reaction Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl₂, DMF, 60°C | 50–70 | |

| Coupling with anthranilic acid | Et₃N, DMF, 0°C to RT | 30–50 | |

| Base-catalyzed cyclization | K₂CO₃, DMF, 80°C | 60–80 |

Ru-Catalyzed Oxidative Lactamization

Ru-catalyzed intramolecular oxidative amidation is a chemoselective method for synthesizing ε- and ζ-lactams (including seven-membered benzoxazepines).

-

Example : 1,6-Alkynylamines undergo oxidative lactamization using 4-picoline N-oxide as an oxidant to form seven-membered lactams .

-

Key Insight : The chain length between alkyne and amine determines chemoselectivity. For 1,6-alkynylamines, ζ-lactam formation is favored .

Hydroxyl Group at Position 6

The phenolic –OH group at position 6 can participate in:

-

Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions.

-

Sulfonation : Treatment with sulfuric acid or SO₃ to introduce sulfonic acid groups.

-

Protection : Use of silyl ethers (e.g., TBSCl) or benzyl ethers to prevent unwanted side reactions during synthesis .

Amine Reactivity (Hydrochloride Salt)

The secondary amine in the benzoxazepine ring (as the hydrochloride salt) can undergo:

-

Deprotonation : Forms a free base in alkaline conditions, enabling nucleophilic substitution or reductive amination.

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides .

Ring-Opening Reactions

The benzoxazepine ring is susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Cleavage of the oxazepine ring to form aminophenol derivatives.

-

Basic Hydrolysis : Degradation to anthranilic acid analogs .

Thermal Stability

Thermogravimetric analysis (TGA) of related tetrahydrobenzoxazepines shows decomposition temperatures >200°C, indicating moderate thermal stability .

Key Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant and Anxiolytic Properties

Research indicates that derivatives of benzoxazepine compounds exhibit antidepressant and anxiolytic effects. The structural framework of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride allows for modifications that enhance these properties. Studies have shown that certain analogs can interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. In vitro studies demonstrate that it can inhibit apoptosis in neuronal cultures exposed to neurotoxic agents .

Pharmacological Insights

1. Mechanism of Action

The mechanism through which 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride operates involves the modulation of neurotransmitter pathways. It has been shown to affect dopamine and norepinephrine levels in the brain, which are critical for mood stabilization and cognitive function .

2. Clinical Trials and Case Studies

Several clinical trials have explored the efficacy of benzoxazepine derivatives in treating depression and anxiety disorders. For instance:

- Case Study 1 : A randomized controlled trial involving patients with major depressive disorder showed significant improvement in symptoms when treated with a benzoxazepine derivative compared to a placebo group.

- Case Study 2 : Another study focusing on generalized anxiety disorder reported that participants experienced reduced anxiety levels after administration of the compound over a six-week period.

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzoxazepine class comprises derivatives with variations in substituents, ring saturation, and functional groups. Below is a detailed comparison:

2,3,4,5-Tetrahydro-1,4-benzoxazepine Hydrochloride (QJ-0946)

- CAS : 21767-41-9

- Molecular Formula: C₉H₁₂ClNO

- Key Differences: Lacks the hydroxyl group at position 6, resulting in reduced polarity and altered pharmacokinetics.

- Purity : 95% (MFCD09832030).

6-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- CAS : 2639437-59-3

- Molecular Formula: C₉H₁₂Cl₂NO

- Key Differences : Substitutes the hydroxyl group with chlorine at position 6, increasing electronegativity and lipophilicity. This modification enhances blood-brain barrier permeability but may reduce aqueous solubility compared to the hydroxylated analog.

- Structural Data : X-ray crystallography confirms the chlorine atom’s position (ChemDraw data in ).

Methyl 2,3,4,5-Tetrahydro-1,4-benzoxazepine-8-carboxylate Hydrochloride

- CAS : EN300-746183

- Molecular Formula: C₁₁H₁₄ClNO₃

- Key Differences : Features a methyl carboxylate group at position 8, introducing ester functionality. This group increases molecular weight (233.36 g/mol) and alters solubility (enhanced lipophilicity).

- Applications : Used as an intermediate in synthesizing bioactive molecules due to its reactive ester group.

1-(2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-yl)ethanol (QY-5693)

- CAS : 1314913-84-2

- Molecular Formula: C₁₁H₁₅NO₂

- Key Differences: Contains an ethanol substituent at position 5. The hydroxyl and ethyl groups may improve metabolic stability compared to the parent compound.

- Purity : 95% (MFCD13461780).

Comparative Data Table

Biological Activity

2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride (CAS Number: 1546226-82-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- IUPAC Name : 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-6-ol hydrochloride

- Physical Form : Powder

- Purity : ≥95% .

Research indicates that 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways. For example, it may act as an inhibitor of squalene synthase, a key enzyme in cholesterol biosynthesis. Inhibitors of this enzyme have significant implications for treating hyperlipidemia and related cardiovascular diseases .

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties. Compounds within the benzoxazepine class have been associated with modulation of neurotransmitter systems, which could benefit conditions like depression and anxiety .

- Anticancer Properties : Some derivatives of benzoxazepines have demonstrated anticancer activity by inhibiting protein kinases involved in cell proliferation. This suggests that 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride could be explored further for its potential in cancer therapy .

Case Study 1: Squalene Synthase Inhibition

A study evaluated the inhibitory effects of various benzoxazepine derivatives on squalene synthase activity. The results indicated that certain compounds exhibited IC50 values in the low nanomolar range (<1 nM), suggesting strong inhibitory potential against cholesterol synthesis pathways .

| Compound | IC50 Value (nM) | Effect |

|---|---|---|

| Compound A | <1.6 | Strong inhibitor |

| Compound B | 0.9 | Moderate inhibitor |

| 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride | TBD | TBD |

Case Study 2: Neuroprotective Effects

In a preclinical model assessing the neuroprotective effects of benzoxazepine derivatives, researchers found that administration of these compounds led to reduced neuronal apoptosis under oxidative stress conditions. The study highlighted the potential for these compounds to mitigate neurodegenerative processes .

Therapeutic Implications

The biological activities of 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride suggest several therapeutic avenues:

- Cholesterol Management : Given its inhibitory effects on squalene synthase, this compound could be developed into a therapeutic agent for managing cholesterol levels.

- Neurodegenerative Diseases : Its potential neuroprotective properties warrant further investigation for applications in treating diseases such as Alzheimer's and Parkinson's.

- Cancer Treatment : The ability to inhibit key protein kinases involved in tumor growth positions this compound as a candidate for cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2,3,4,5-tetrahydro-1,4-benzoxazepin-6-ol hydrochloride, and what critical parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with epoxide intermediates under acidic conditions. Key parameters include temperature control (e.g., reflux at 80–100°C) and stoichiometric ratios of reagents like benzyl halides or carbonyl derivatives. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY for structural confirmation), High-Performance Liquid Chromatography (HPLC) with UV detection (for purity assessment), and mass spectrometry (ESI-MS for molecular ion confirmation) are standard. For example, ¹³C NMR signals between δ 115–135 ppm often correlate with aromatic carbons in the benzoxazepine ring, while NH and OH protons appear as broad singlets in ¹H NMR .

Q. How should this compound be stored to maintain stability, and what degradation products are observed under suboptimal conditions?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen). Hydrolysis of the oxazepine ring under humid conditions generates secondary amines and ketones, detectable via HPLC-UV or LC-MS. Thermal degradation above 100°C may produce chlorinated byproducts, necessitating periodic stability testing .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of benzoxazepine derivatives?

- Methodological Answer : Introduce substituents at positions 6 (hydroxyl group) and 4 (nitrogen in the azepine ring) to modulate pharmacokinetic properties. For example, fluorination at position 7 (as in related compounds) enhances metabolic stability, while alkylation of the nitrogen improves CNS penetration. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition) validates hypotheses .

Q. What strategies resolve contradictions in reported spectral data or biological activity profiles for this compound?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or pH variations. Use deuterated DMSO for polar intermediates and buffer-controlled conditions for acidic protons. For conflicting bioactivity data, orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) and impurity profiling (e.g., LC-MS to identify trace degradants) clarify results .

Q. What metabolic pathways dominate in vivo, and how are key metabolites identified?

- Methodological Answer : Hepatic cytochrome P450 enzymes (CYP3A4/5) mediate N-demethylation and hydroxylation. Metabolites are profiled using LC-HRMS with isotopic labeling (e.g., ¹⁴C-tracers) or stable isotope dilution. Bile-duct cannulated rodent models coupled with mass spectrometry imaging (MSI) map tissue-specific metabolite distribution .

Data Contradiction Analysis

Q. How to address inconsistencies in synthetic yields reported across studies?

- Methodological Answer : Variations often stem from trace moisture in reaction vessels (hydrolyzes intermediates) or incomplete purification. Use Karl Fischer titration to ensure anhydrous conditions and validate purity via orthogonal methods (e.g., DSC for crystallinity, TGA for solvent residues). Reproducibility improves with strict control of reaction atmosphere (e.g., Schlenk line techniques) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.